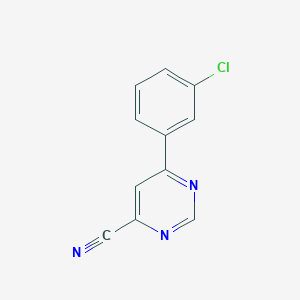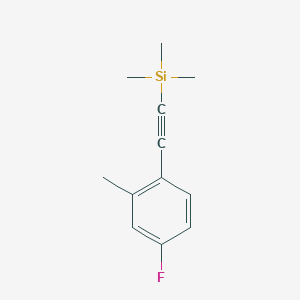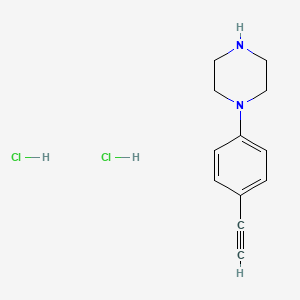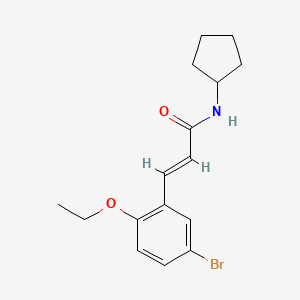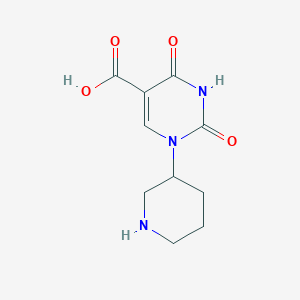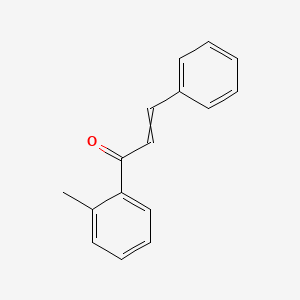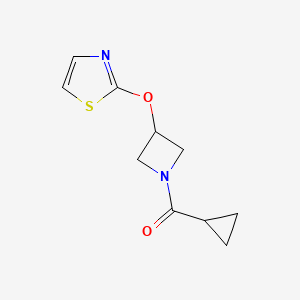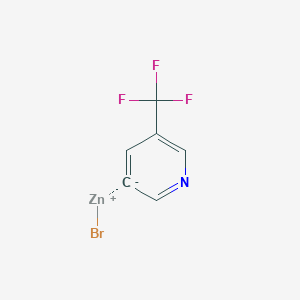
(5-(Trifluoromethyl)pyridin-3-yl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(Trifluoromethyl)pyridin-3-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound features a trifluoromethyl group attached to a pyridine ring, which is further bonded to a zinc bromide moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Trifluoromethyl)pyridin-3-yl)zinc bromide typically involves the reaction of 5-(trifluoromethyl)pyridine with a zinc reagent in the presence of a halogen source. One common method is the halogen-metal exchange reaction, where 5-(trifluoromethyl)pyridine is treated with a zinc halide, such as zinc bromide, in an appropriate solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is typically stirred at a specific temperature for a defined period, followed by purification steps to isolate the desired product.
化学反应分析
Types of Reactions
(5-(Trifluoromethyl)pyridin-3-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Addition Reactions: The compound can add to electrophilic double bonds, forming new carbon-zinc bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, various nucleophiles for substitution reactions, and electrophiles for addition reactions. Typical reaction conditions involve the use of an inert atmosphere, controlled temperatures, and specific solvents like THF to ensure optimal reactivity.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound, while in nucleophilic substitution, the product is a substituted pyridine derivative.
科学研究应用
(5-(Trifluoromethyl)pyridin-3-yl)zinc bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: The compound is employed in the development of biologically active molecules, including potential drug candidates.
Medicine: It is used in medicinal chemistry for the synthesis of compounds with therapeutic potential.
Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (5-(Trifluoromethyl)pyridin-3-yl)zinc bromide involves its ability to act as a nucleophile in various chemical reactions. The zinc bromide moiety can coordinate with electrophiles, facilitating the formation of new bonds. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis.
相似化合物的比较
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine used in organic synthesis.
Trifluoromethylpyrimidine Derivatives: Compounds with similar trifluoromethyl groups but different heterocyclic cores.
Trifluoromethylpyridine Derivatives: A broader class of compounds with trifluoromethyl groups attached to pyridine rings.
Uniqueness
(5-(Trifluoromethyl)pyridin-3-yl)zinc bromide is unique due to its specific combination of a trifluoromethyl group and a zinc bromide moiety. This combination imparts distinct reactivity and stability, making it particularly useful in cross-coupling reactions and other synthetic applications.
属性
分子式 |
C6H3BrF3NZn |
|---|---|
分子量 |
291.4 g/mol |
IUPAC 名称 |
bromozinc(1+);5-(trifluoromethyl)-3H-pyridin-3-ide |
InChI |
InChI=1S/C6H3F3N.BrH.Zn/c7-6(8,9)5-2-1-3-10-4-5;;/h2-4H;1H;/q-1;;+2/p-1 |
InChI 键 |
SFEWOFYPRWMSFU-UHFFFAOYSA-M |
规范 SMILES |
C1=[C-]C=NC=C1C(F)(F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


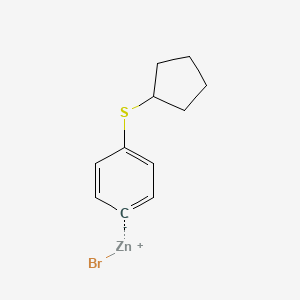
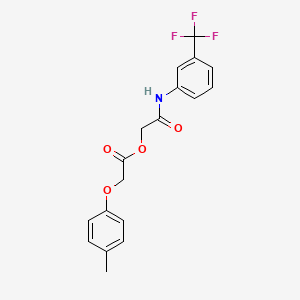
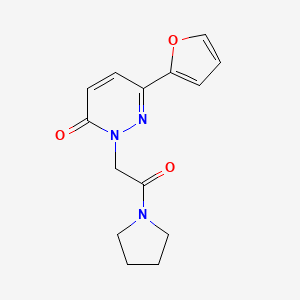
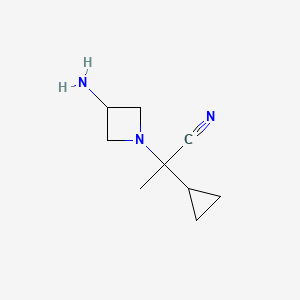
![3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14870833.png)
